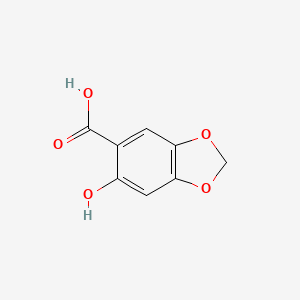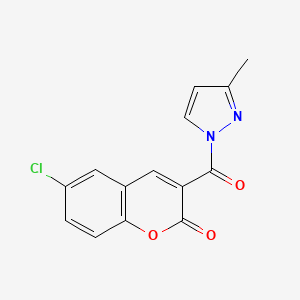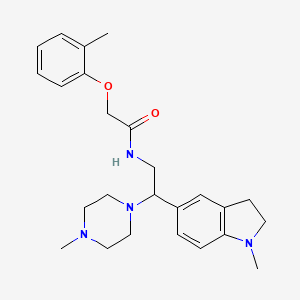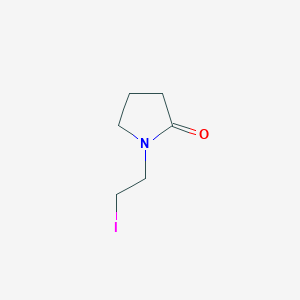![molecular formula C19H21ClN6O2 B2501360 8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-83-0](/img/structure/B2501360.png)
8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a derivative of imidazo[2,1-f]purinone, which is a class of compounds known for their biological activities, including potential therapeutic applications. The structure of this compound suggests that it may have affinity towards certain biological targets, possibly acting as an antagonist or inhibitor due to the presence of specific functional groups that are characteristic of bioactive molecules.
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinone derivatives has been described in the literature. For instance, the synthesis of 8-amino-3-deazaguanine, an analogue with antitumor activity and inhibition of purine nucleoside phosphorylase (PNP), involves the ammonolysis of an imidazole precursor followed by a series of reactions including monoheterocyclic rearrangement, ammonolysis, and dehydration . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, with modifications to introduce the appropriate substituents at the relevant positions on the imidazole ring.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purinone derivatives is characterized by a fused imidazole and purine ring system. Substitutions at various positions on the ring system can significantly alter the compound's biological activity and selectivity. For example, the introduction of an amino group at the 8-position of 3-deazaguanine has been shown to enhance PNP inhibitory activity . The compound has additional substitutions, including a 3-chloro-4-methylphenyl group, which could further influence its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinone derivatives is influenced by the functional groups present on the molecule. The amino group, for instance, can participate in hydrogen bonding and electrostatic interactions, which are important for binding to biological targets such as enzymes or receptors. The presence of a chloro substituent could also facilitate further chemical modifications through nucleophilic substitution reactions, potentially leading to a diverse array of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purinone derivatives are determined by their molecular structure. These properties include solubility, hydrophilicity, and the ability to cross biological membranes, which are crucial for their pharmacokinetic and pharmacodynamic profiles. Structure-activity relationship (SAR) studies, such as those described for A(3) adenosine receptor antagonists , can provide insights into how different substitutions affect these properties. The goal is to optimize the compound's potency and selectivity while ensuring favorable pharmacological characteristics.
科学的研究の応用
Synthesis and Antiviral Activity
The compound is part of a broader class of purine analogues investigated for their potential antiviral activity. A study on imidazo[1,2-a]-s-triazine nucleosides, which shares a similar structural framework, demonstrated the synthesis of novel nucleosides and nucleotides with moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978). This suggests potential antiviral applications for related compounds.
Antidepressant and Anxiolytic Potential
Research into derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown promising antidepressant and anxiolytic activities. One study synthesized a series of derivatives and identified compounds with significant serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological studies revealed potential antidepressant effects in vivo (Zagórska et al., 2016). This highlights the potential for compounds within this chemical class to serve as leads for antidepressant and anxiolytic drug development.
Antiviral and Antihypertensive Activities
A study on 7,8-polymethylenepurine derivatives, related to the compound , explored their synthesis and biological activity. These derivatives were investigated for their antiviral and antihypertensive properties, offering a basis for further research into similar compounds for potential therapeutic applications (Nilov et al., 1995).
Serotonin Transporter Activity
The acid-base properties and serotonin transporter affinity of arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were assessed, shedding light on the chemical characteristics influencing their biological activity. This research provides insights into designing molecules with enhanced serotonin transporter activity, potentially useful for treating depression or anxiety disorders (Zagórska et al., 2011).
Cytokinin-like Activity
Research into the cytokinin-like activity of imidazo[1,2-c]pyrimidines, a class structurally related to the compound , provides valuable information on how variations in the purine ring influence biological activity. These studies offer a foundation for developing novel compounds with potential applications in agriculture (Branca et al., 1986).
特性
IUPAC Name |
6-[2-(3-chloro-4-methylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O2/c1-10-5-6-13(9-14(10)20)21-7-8-25-11(2)12(3)26-15-16(22-18(25)26)24(4)19(28)23-17(15)27/h5-6,9,21H,7-8H2,1-4H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZOBQHUYUBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(3-Chloro-4-methylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)

![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)
![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)


![3-(3,4-dimethoxyphenyl)-2-((3-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501294.png)
![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2501300.png)